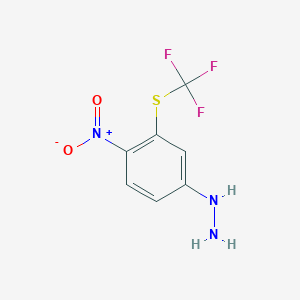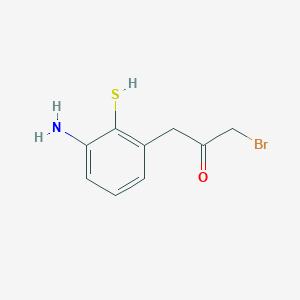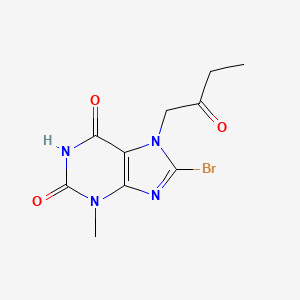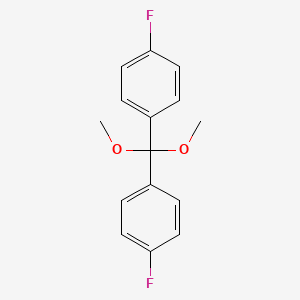![molecular formula C15H20O3 B14066024 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one CAS No. 101499-01-8](/img/structure/B14066024.png)
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one is an organic compound with the molecular formula C15H20O3 It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 3,4-dimethoxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzyl chloride reacts with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Friedel-Crafts acylation process, utilizing continuous flow reactors to enhance yield and efficiency. Additionally, alternative methods such as catalytic hydrogenation of intermediate compounds may be employed to achieve large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be linked to its interaction with signaling pathways that regulate inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexanol: A reduced form of the compound with an alcohol group instead of a ketone.
3,4-Dimethoxybenzyl alcohol: A simpler structure lacking the cyclohexane ring.
Cyclohexanone: The parent compound without the 3,4-dimethoxyphenylmethyl substitution.
Uniqueness
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one is unique due to the presence of both the cyclohexanone and 3,4-dimethoxyphenylmethyl moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
101499-01-8 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-[(3,4-dimethoxyphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O3/c1-17-14-8-7-11(10-15(14)18-2)9-12-5-3-4-6-13(12)16/h7-8,10,12H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
FCMWTIXAWXKXDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2CCCCC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)




![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)




![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)
